molecular formula C14H13NO4 B3025271 3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid CAS No. 312317-62-7

3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid

Cat. No.: B3025271
CAS No.: 312317-62-7
M. Wt: 259.26 g/mol
InChI Key: CDOHCIHCVLOXNK-UHFFFAOYSA-N
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Description

3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid (C₁₄H₁₃NO₄, molecular weight 259.26 g/mol) is a benzoic acid derivative featuring a meta-substituted 4,5-dimethylfuroylamide group . The compound is structurally characterized by a furan ring substituted with methyl groups at positions 4 and 5, linked via an amide bond to the benzoic acid backbone. Its synthesis and applications are less documented in publicly available literature, though its presence in chemical catalogs (e.g., Fluorochem, CymitQuimica) suggests use as a synthetic intermediate or research reagent .

Properties

IUPAC Name

3-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-6-12(19-9(8)2)13(16)15-11-5-3-4-10(7-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOHCIHCVLOXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid typically involves the reaction of 4,5-dimethyl-2-furoic acid with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Nitrobenzoic acids and sulfonic acids.

Scientific Research Applications

3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Complexity and Functional Groups

Triazine-Substituted Analog
  • Compound: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (C₂₄H₁₈N₄O₆, MW 458.43 g/mol)
  • Synthesis : Prepared via coupling reactions under mild conditions (45°C, 1 hour), yielding a pale yellow solid with higher thermal stability (m.p. 217.5–220°C) compared to the target compound .
  • Applications : Likely used in materials science or as a ligand due to its extended conjugation and polar functional groups.
Azo-Linked Benzothiazole Derivatives
  • Example : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid
  • Key Differences : Features an azo (-N=N-) group and benzothiazole ring, enabling applications as dyes or analytical ligands.
  • Synthesis: Diazotization of benzothiazole amines followed by coupling with phenolic acids, yielding compounds with tunable acidity (pKa values for carboxylic and phenolic protons reported) .
  • Contrast : The azo group introduces redox activity and chromophoric properties absent in the dimethylfuroyl-substituted target compound.

Polar vs. Non-Polar Substituents

Sulfonated Benzoic Acids
  • Example : 3-(Sulfooxy)benzoic acid (C₇H₆O₇S, MW 234.18 g/mol)
  • Key Differences : The sulfonate group (-SO₃H) confers high water solubility and acidity, contrasting with the hydrophobic dimethylfuran group in the target compound.
  • Applications : Used in metabolite studies (e.g., as a Phase II conjugation product) due to its polar nature .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Key Differences: A natural phenolic acid with antioxidant properties, featuring catechol and acrylic acid groups.
  • Applications : Widely studied in pharmacology and food science, unlike the synthetic dimethylfuroyl derivative .

Positional Isomerism

  • Example: 2-Hydroxy-5-[[(3-methyl-2-furanyl)carbonyl]amino]benzoic acid (ortho-substituted isomer)
  • Key Differences: Substituent position (ortho vs. Ortho isomers often exhibit lower solubility due to intramolecular H-bonding .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula MW (g/mol) Key Functional Groups Melting Point (°C)
3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid C₁₄H₁₃NO₄ 259.26 Furoylamide, benzoic acid Not reported
Triazine-substituted analog C₂₄H₁₈N₄O₆ 458.43 Triazine, phenoxy, formyl 217.5–220
3-(Sulfooxy)benzoic acid C₇H₆O₇S 234.18 Sulfonate, benzoic acid Not reported
Caffeic acid C₉H₈O₄ 180.16 Catechol, acrylic acid 223–225 (decomp.)

Biological Activity

3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various benzoic acid derivatives, including this compound.

Research Findings

  • In Vitro Studies :
    • A study reported that derivatives of benzoic acid exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus aureus and E. coli .
    • The specific activity of this compound was not detailed in the search results; however, it can be inferred that similar derivatives often demonstrate promising antimicrobial effects.
  • Mechanism of Action :
    • The mechanism by which benzoic acid derivatives exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

Compound NameMIC (µg/mL)Target Organisms
This compoundNot specifiedPotentially broad spectrum
4-Chloro-3-methoxybenzoic acid7.81Staphylococcus aureus
Acylhydrazone derivatives1.95Staphylococcus epidermidis

Anticancer Properties

The anticancer potential of benzoic acid derivatives has also been explored in various studies.

  • Cell Line Studies :
    • Compounds similar to this compound have shown cytotoxic effects in cancer cell lines such as Hep-G2 and A2058 .
    • The specific effects on these cell lines were attributed to the induction of apoptosis and cell cycle arrest.
  • In Silico Studies :
    • Molecular docking studies suggest that this compound may bind effectively to key proteins involved in cancer cell proliferation and survival .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor.

  • Proteasome and Cathepsin Activity :
    • Research indicates that certain benzoic acid derivatives can enhance proteasome activity and inhibit cathepsins B and L, which are crucial in protein degradation pathways .
    • This suggests a potential role for this compound in modulating cellular proteostasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid
Reactant of Route 2
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3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid

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